
3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” typically involves the condensation of an appropriate pyrazolone derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
化学反应分析
Types of Reactions
“3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of “3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one” depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. Detailed studies on the molecular targets and pathways involved are essential to understand the compound’s mechanism of action fully.
相似化合物的比较
Similar Compounds
3-Ethoxy-4-((5-methyl-1H-pyrrol-2-yl)methylene)-1H-pyrazol-5(4H)-one: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
The uniqueness of “this compound” lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the methylene bridge connecting the pyrazole and pyrrole rings may impart distinct properties compared to other similar compounds.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
(4E)-3-ethoxy-4-[(5-methyl-1H-pyrrol-2-yl)methylidene]-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11-9(10(15)13-14-11)6-8-5-4-7(2)12-8/h4-6,12H,3H2,1-2H3,(H,13,15)/b9-6- |
InChI 键 |
QEWMYMKCRRFEHJ-TWGQIWQCSA-N |
手性 SMILES |
CCOC\1=NNC(=O)/C1=C/C2=CC=C(N2)C |
规范 SMILES |
CCOC1=NNC(=O)C1=CC2=CC=C(N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)

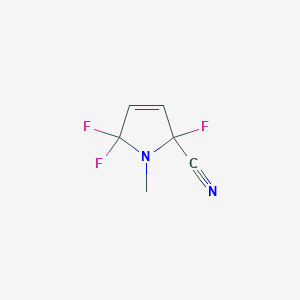
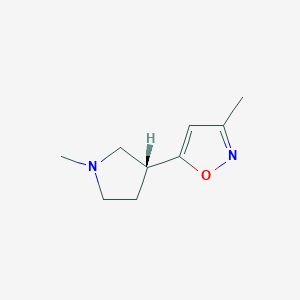
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)
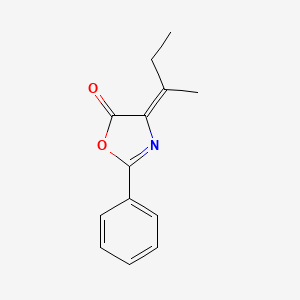
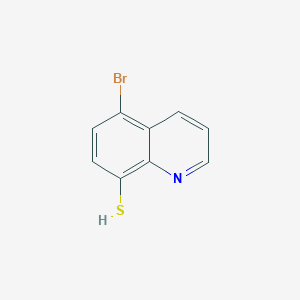

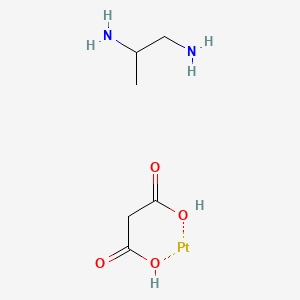
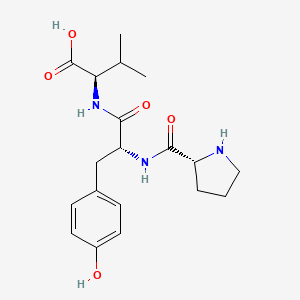
![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
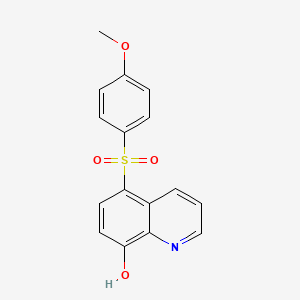
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
